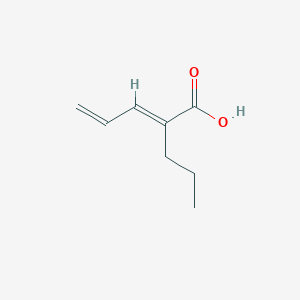

2-Propyl-2,4-pentadienoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306861 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72010-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Propyl 2,4 Pentadienoic Acid

Fundamental Organic Reactions

Oxidation Reactions and Formation of Oxidized Derivatives

2-Propyl-2,4-pentadienoic acid, a di-unsaturated metabolite of valproic acid (VPA), undergoes oxidation as part of its metabolic pathway. nih.govmdpi.com This compound can be formed through two primary phase I biotransformation routes: the microsomal P450-catalyzed dehydrogenation of (E)-2-propyl-2-pentenoic acid ((E)-2-ene VPA) or the mitochondrial β-oxidation of 4-ene-VPA. acs.org The presence of conjugated double bonds in its structure makes it susceptible to oxidative processes.

Human cytochrome P450 (CYP) isoenzymes, particularly CYP2C9, CYP2B6, and CYP2A6, are instrumental in the oxidation of VPA and its metabolites. nih.gov While specific oxidizing agents for the direct conversion of this compound in a laboratory setting are not extensively detailed in the provided results, analogous unsaturated carboxylic acids can be oxidized by reagents like potassium permanganate (B83412) and chromium trioxide to yield corresponding carboxylic acids. The metabolism of this compound can lead to the formation of various oxidized derivatives, though the precise structures of all such derivatives are a subject of ongoing research. nih.gov One identified metabolic process involves its conjugation with glucuronic acid to form 1-O-(2-propyl-2,4-pentadienoyl)-β-D-glucuronide, a reaction that can activate the molecule for further conjugation. acs.orgacs.org

Reduction Reactions to Saturated and Partially Saturated Compounds

The conjugated diene system of this compound is susceptible to reduction reactions, which would convert the double bonds into single bonds, resulting in partially or fully saturated compounds. While specific studies detailing the reduction of this compound are not prevalent in the search results, the reduction of similar unsaturated carboxylic acids is a common organic transformation. Reagents such as lithium aluminum hydride and sodium borohydride (B1222165) are typically used for the reduction of the carboxylic acid group to an alcohol, and catalytic hydrogenation (e.g., with H2 over a metal catalyst like Pd, Pt, or Ni) is a standard method for saturating carbon-carbon double bonds. The reduction of the related compound, 2-propyl-2-pentenoic acid, can form alcohols. The complete reduction of this compound would yield 2-propylpentanoic acid (valproic acid).

Substitution Reactions on the Dienyl System

The conjugated dienyl system of this compound is a site for substitution reactions. A significant in vivo substitution reaction is the Michael addition of glutathione (B108866) (GSH). acs.orgacs.org This reaction can occur after the activation of the carboxylic acid group, for instance, by forming a glucuronide or a Coenzyme A (CoA) thioester. acs.orgacs.org The glucuronide of this compound can react with GSH, even without enzymatic catalysis, to form a diconjugate, specifically 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-D-glucuronide. acs.orgacs.org This indicates that glucuronidation activates the molecule for nucleophilic attack by GSH. acs.org This type of 1,4-addition is a characteristic reaction of activated α,β-unsaturated carbonyl compounds.

Cycloaddition and Pericyclic Reactivity

Diels-Alder Reaction Pathways and Regioselectivity

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings, involving a conjugated diene and a dienophile. organic-chemistry.org this compound, with its conjugated diene system, can theoretically act as the diene component in such reactions. The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction. organic-chemistry.org The carboxylic acid and propyl groups on this compound will influence its reactivity and the regioselectivity of the cycloaddition.

While specific examples of Diels-Alder reactions involving this compound are not detailed in the provided search results, related compounds like pentachloro-2,4-pentadienoic acid have been shown to react with cycloalkenes like cyclopentene (B43876) and cyclohexene (B86901) at elevated temperatures and pressures to form Diels-Alder adducts. google.com The regioselectivity of the reaction with an unsymmetrical dienophile would be influenced by the electronic effects of the propyl and carboxyl substituents on the diene.

Halogenation and Related Addition Reactions

The double bonds in the conjugated system of this compound are susceptible to halogenation and other electrophilic addition reactions. The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would be expected to proceed via addition across one or both of the double bonds. The regioselectivity of the addition of hydrogen halides (e.g., HBr) would follow Markovnikov's or anti-Markovnikov's principles depending on the reaction conditions (e.g., presence of peroxides). While no specific studies on the halogenation of this compound were found, the general reactivity of dienes and unsaturated carboxylic acids suggests that such reactions are feasible. For instance, the introduction of a bulky iodine atom into similar complex molecules has been shown to be possible, although it can sometimes decrease biological activity. capes.gov.br

Rearrangement Processes Involving the Dienyl Moiety

The conjugated diene structure of 2,4-pentadienoic acid, the parent compound of this compound, renders it highly reactive and susceptible to various chemical transformations, including cycloadditions, halogenation, and rearrangements. While the potential for rearrangement within the dienyl moiety of this compound is implicit due to this structural feature, specific, well-documented rearrangement processes for this particular substituted compound are not extensively detailed in the reviewed literature. The focus of existing research has been predominantly on its metabolic pathways and toxicological profile rather than on its synthetic rearrangement reactions. For the parent compound, synthesis can involve Favorskii-type rearrangements of α-chloroalkylidene ketones, highlighting the reactivity of the broader class of pentadienoic acids.

Electrophilic and Nucleophilic Interactions

The electronic nature of this compound, characterized by its electron-withdrawing carboxylic acid group in conjugation with the diene system, makes it a prime candidate for both electrophilic and nucleophilic interactions. The conjugated system facilitates the delocalization of electron density, creating electrophilic sites that are susceptible to nucleophilic attack.

Michael Addition Reactivity and Substituent Effects

This compound is an effective Michael acceptor, a characteristic central to its biological activity. wikipedia.orgmasterorganicchemistry.com The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, the extended conjugation means that nucleophilic attack can occur at the C5 position.

The presence of the propyl group at the C2 position has a notable effect on the compound's reactivity. This alkyl substituent influences the electronic and steric properties of the molecule.

Substituent Effects on Reactivity:

Stability : Despite reducing electrophilicity, the 2-propyl substitution is suggested to improve the compound's stability in biological systems.

A significant aspect of its reactivity involves bioactivation. Research has shown that the formation of a glucuronide conjugate at the carboxylic acid group activates the molecule for subsequent Michael addition reactions. acs.orgnih.gov This is a noteworthy finding, as it represents a case where glucuronidation, typically a detoxification pathway, instead enhances the chemical reactivity of a metabolite. acs.orgnih.gov

| Substituent/Modification | Position | Effect on Michael Addition Reactivity | Reference |

|---|---|---|---|

| Propyl Group | C2 | Reduces electrophilicity of the diene system but improves stability. | |

| Glucuronide Conjugate | C1 (Carboxyl) | Activates the molecule, increasing its susceptibility to Michael addition with nucleophiles like glutathione (GSH). | acs.orgnih.gov |

Thiol Conjugate Formation Mechanisms

The formation of thiol conjugates, particularly with endogenous glutathione (GSH) and its metabolic product N-acetylcysteine (NAC), is a critical aspect of the biotransformation of this compound. psu.eduresearchgate.netnih.gov These reactions are linked to the compound's hepatotoxic effects and proceed through distinct mechanistic pathways. nih.gov

Pathway 1: Activation via Coenzyme A (CoA) Thioesterification

A primary mechanism for thiol conjugation involves the metabolic activation of this compound within the mitochondria.

The compound forms a thioester with Coenzyme A (CoA), yielding (E)-2-propyl-2,4-pentadienoyl-CoA (2,4-diene-VPA-CoA). nih.govoecd.org

This CoA thioester is a highly reactive metabolite. nih.govoecd.org Its formation increases the electrophilicity of the diene system.

The activated 2,4-diene-VPA-CoA readily reacts with the nucleophilic thiol group of glutathione. nih.govnih.gov This Michael addition leads to the formation of a glutathione conjugate, a key step that can deplete mitochondrial GSH pools. nih.govnih.gov

Pathway 2: Bioactivation via Glucuronidation

A second, unique mechanism has been identified that involves the glucuronide metabolite of the compound.

this compound is conjugated with glucuronic acid to form 1-O-(2-propyl-2,4-pentadienoyl)-β-D-glucuronide (2,4-diene VPA-glucuronide). acs.orgnih.gov

This glucuronide conjugate is itself sufficiently reactive to undergo a Michael addition directly with glutathione. acs.orgnih.gov

The reaction, which can be catalyzed by glutathione-S-transferase (GST) enzymes, results in the formation of a diconjugate: 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-D-glucuronide (5-GS-3-ene VPA-glucuronide I). acs.orgnih.gov

This discovery was the first recorded instance of glucuronide formation activating a drug for further conjugation with GSH via a Michael addition. acs.orgnih.gov Studies in rats have shown that the amount of this biliary diconjugate was significantly higher than the corresponding conjugate formed from the non-glucuronidated diene. nih.gov

| Precursor Metabolite | Thiol Nucleophile | Resulting Conjugate | Reference |

|---|---|---|---|

| (E)-2-Propyl-2,4-pentadienoyl-CoA | Glutathione (GSH) | Glutathione conjugate of 2,4-diene-VPA | nih.govnih.gov |

| 1-O-(2-propyl-2,4-pentadienoyl)-β-D-glucuronide | Glutathione (GSH) | 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-D-glucuronide | acs.orgnih.gov |

| (E)-2-Propyl-2,4-pentadienoic acid | N-acetylcysteine (NAC) | (E)-5-(N-acetylcystein-S-yl)-2-ene VPA | psu.edu |

Metabolic Pathways and Biochemical Transformations of 2 Propyl 2,4 Pentadienoic Acid

Biotransformation Pathways as a Valproic Acid Metabolite

One of the primary routes for the formation of 2-propyl-2,4-pentadienoic acid is through the mitochondrial β-oxidation of a precursor metabolite, 2-propyl-4-pentenoic acid (4-ene VPA). acs.orgclinpgx.org 4-ene VPA, itself a metabolite of valproic acid, enters the mitochondria where it undergoes β-oxidation. clinpgx.orgresearchgate.net This process leads to the formation of the reactive 2,4-diene VPA-CoA ester, which is a key intermediate. clinpgx.orgresearchgate.net Studies have shown that the metabolism of 4-ene VPA is essential for the expression of its hepatotoxicity, with this compound being a critical downstream product. acs.org Research in isolated rat hepatocytes demonstrated that the (S)-enantiomer of 4-ene VPA preferentially leads to a greater production of the diene metabolite compared to the (R)-enantiomer. nih.gov

Glucuronidation represents a principal Phase II metabolic pathway for this compound. acs.orgnih.gov This process involves the conjugation of the carboxylate functional group of the molecule with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting product, 1-O-(2-propyl-2,4-pentadienoyl)-β-D-glucuronide (2,4-diene VPA-glucuronide), is more water-soluble, facilitating its excretion. acs.orgacs.org This pathway is significant, as the glucuronide conjugate is not merely an inactive excretory product but can also serve as a reactive intermediate for further conjugation reactions. acs.orgnih.gov

Conjugate Formation and Adduct Characterization

Following its formation, this compound and its metabolites can undergo further conjugation with endogenous molecules like glutathione (B108866) and N-acetylcysteine. These processes are critical for detoxification and elimination.

This compound is known to form adducts with glutathione (GSH), a key cellular antioxidant. acs.org This conjugation can occur through the reaction of GSH with the diene metabolite. acs.org One of the identified conjugates in the bile of rats treated with 4-ene VPA is 2-propyl-5-(glutathion-S-yl)-3-pentenoic acid (5-GS-3-ene VPA). acs.org The formation of these thiol conjugates can potentially deplete mitochondrial GSH pools, which is a mechanism linked to cellular damage. clinpgx.org The reaction serves as a detoxification pathway, trapping the reactive metabolite.

In addition to GSH adducts, N-acetylcysteine (NAC) conjugates of this compound have been identified and characterized in both rats and humans. clinpgx.orgclinpgx.org The identification of these NAC conjugates in human urine provides evidence that the reactive thiol conjugates of VPA originate primarily from the biotransformation of (E)-2,4-diene VPA. clinpgx.org The presence of these conjugates underscores the role of this pathway in the metabolism and detoxification of the diene metabolite in vivo. clinpgx.orgnih.gov

A notable and unusual metabolic feature is the activation of this compound for further conjugation following its glucuronidation. acs.orgnih.gov The formation of 2,4-diene VPA-glucuronide creates a reactive intermediate that is susceptible to nucleophilic attack. acs.org This glucuronide can react with GSH, in the presence or absence of GST enzymes, via a Michael addition reaction. acs.orgacs.org This leads to the formation of a diconjugate, identified as 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-D-glucuronide (5-GS-3-ene VPA-glucuronide). acs.orgacs.org This represents a rare instance where glucuronide formation activates a molecule for subsequent conjugation with GSH. nih.govacs.org

Data Tables

Table 1: Identified Conjugates of this compound This table summarizes the key conjugates formed during the metabolism of this compound, as identified in experimental studies.

| Conjugate Name | Abbreviation | Biological Matrix | Analytical Method | Reference |

| 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-D-glucuronide | 5-GS-3-ene VPA-glucuronide I | Rat Bile | LC/MS/MS, ¹H NMR | acs.orgacs.org |

| 1-O-(2-propyl-5-(N-acetylcystein-S-yl)-3-pentenoyl)-β-D-glucuronide | 5-NAC-3-ene VPA-glucuronide | Rat Bile | LC/MS/MS | acs.orgacs.org |

| 2-propyl-5-(glutathion-S-yl)-3-pentenoic acid | 5-GS-3-ene VPA | Rat Bile | Not Specified | acs.org |

| N-acetylcysteine conjugate of (E)-2,4-diene-VPA | NAC conjugate | Human Urine | Not Specified | clinpgx.org |

Table 2: Mass Spectrometry Data for Identified Diconjugates This table presents the mass spectrometry data used for the characterization of diconjugates of this compound found in rat bile.

| Parent Ion | Protonated Molecular Ion (MH+) | Daughter Ions (m/z) | Key Neutral Loss | Reference |

| 5-GS-3-ene VPA-glucuronide I | 624 | 162 | 176 Da (glucuronide) | acs.orgnih.gov |

| 5-NAC-3-ene VPA-glucuronide | 480 | 123 | 176 Da (glucuronide) | acs.org |

Enzymatic and Co-Factor Involvement in Metabolism

The metabolism of this compound involves several key enzymatic systems that transform the molecule, facilitating its processing and eventual excretion. These pathways are central to understanding the compound's biochemical behavior within a biological system.

Role of Glutathione-S-Transferase (GST) in Conjugation

Glutathione-S-Transferase (GST) plays a pivotal role in the detoxification pathway of this compound through conjugation with glutathione (GSH). nih.gov This enzymatic process is a critical step in the biotransformation of this reactive metabolite.

Research has demonstrated that the free acid form of (E)-2-propyl-2,4-pentadienoic acid does not appear to react with GSH. nih.gov Instead, the conjugation is dependent on the activation of the compound, likely to its coenzyme A (CoA) thioester. nih.gov Studies using a structural mimic, N-acetyl-S-((E)-2-propyl-2,4-pentadienoyl)cysteamine (2,4-diene VPA-NACA), have shown that GST enzymes catalyze the conjugation with GSH. nih.gov This reaction yields two distinct structural isomers, resulting from either a 5,6- or a 1,6-addition of the glutathione molecule to the diene structure. nih.gov

GST-Mediated Conjugation of this compound

| Aspect of Conjugation | Detailed Research Finding | Reference |

|---|---|---|

| Substrate Requirement | The free acid form of (E)-2,4-diene VPA is unreactive towards GSH. An esterified or activated form (e.g., CoA thioester) is essential for the conjugation reaction. | nih.gov |

| Enzymatic Catalyst | Glutathione-S-Transferase (GST) enzymes, present in hepatic cytosolic and mitochondrial fractions, catalyze the reaction. | nih.gov |

| Reaction Products | The conjugation produces two structural isomers via 5,6- or 1,6-addition of glutathione (GSH) to the diene structure. | nih.gov |

| In Vivo Evidence | GSH conjugates of (E)-2,4-diene VPA are detected in the bile of rats treated with the compound, confirming the pathway's biological relevance. | nih.govclinpgx.org |

| Further Metabolism | Diconjugates, such as 1-O-(2-propyl-5-(glutathion-S-yl)-3-pentenoyl)-β-d-glucuronide, can be formed, indicating further metabolic processing after initial GSH conjugation. | acs.org |

Interactions with Mitochondrial β-Oxidation Enzymes

The metabolism of this compound is intricately linked with the mitochondrial β-oxidation pathway of fatty acids. Valproic acid and its metabolites are known to interfere with this crucial energy-producing process. nih.gov

Metabolites derived from the biotransformation of valproic acid, including the pathway that forms this compound, can inhibit enzymes involved in β-oxidation. clinpgx.orgnih.gov The formation of CoA conjugates of these metabolites is a key mechanism of this inhibition. clinpgx.org These abnormal CoA esters can sequester the available CoA pool and directly inhibit the activity of β-oxidation enzymes. nih.gov

The β-oxidation process involves a cycle of four main enzymatic reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. nih.govaocs.org The introduction of this compound metabolites can disrupt this cycle. For instance, the reactive metabolite 2,4-diene-VPA-S-CoA, formed after conjugation, has the potential to inhibit these enzymes. clinpgx.orgnih.gov This interference can lead to a reduction in the breakdown of fatty acids for energy.

Interactions with Mitochondrial β-Oxidation

| Interaction Point | Mechanism and Consequence | Reference |

|---|---|---|

| Enzyme Inhibition | Metabolites of valproic acid, including those related to this compound, can inhibit key enzymes of the β-oxidation pathway. | clinpgx.orgnih.govnih.gov |

| CoA Sequestration | Formation of CoA conjugates (e.g., Valproyl-CoA) sequesters mitochondrial Coenzyme A, making it less available for normal fatty acid metabolism. | clinpgx.orgnih.gov |

| Reactive Metabolite Formation | The formation of reactive species like 2,4-diene-VPA-S-CoA can directly interact with and inhibit the enzymatic machinery of β-oxidation. | clinpgx.orgnih.gov |

| Pathway Disruption | The overall process of breaking down long-chain fatty acids into acetyl-CoA is impaired, affecting cellular energy production. | nih.gov |

Impact on Intermediary Metabolite Levels (e.g., Acetyl-CoA, Glutamate)

The disruption of mitochondrial β-oxidation by this compound and related metabolites has direct consequences on the levels of key intermediary metabolites, most notably Acetyl-CoA.

Acetyl-CoA: As the primary output of fatty acid β-oxidation, Acetyl-CoA levels are directly affected by the inhibition of this pathway. aocs.org A reduction in the rate of β-oxidation leads to decreased production of mitochondrial Acetyl-CoA from fatty acids. nih.gov Acetyl-CoA is a critical metabolic hub, feeding into the tricarboxylic acid (TCA) cycle for ATP production and serving as a precursor for the synthesis of ketone bodies in the liver. nih.govmdpi.com Therefore, interference with its production can have widespread effects on cellular energy homeostasis.

Glutamate (B1630785): The impact on glutamate levels is more indirect but biochemically significant. Glutamate is a key amino acid involved in numerous metabolic pathways, including its role as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Valproic acid is known to affect GABA levels in the brain. nih.gov The metabolic connection involves the TCA cycle, where α-ketoglutarate, a cycle intermediate, can be transaminated to form glutamate. nih.gov By altering the influx of Acetyl-CoA into the TCA cycle, the metabolism of this compound can indirectly influence the pool of TCA cycle intermediates, and consequently, the synthesis and availability of glutamate.

Impact on Intermediary Metabolites

| Metabolite | Observed Impact and Mechanism | Reference |

|---|---|---|

| Acetyl-CoA | Inhibition of mitochondrial β-oxidation by metabolites of this compound leads to a decreased rate of Acetyl-CoA production from fatty acids. This affects energy generation via the TCA cycle. | aocs.orgnih.gov |

| Glutamate | The impact is indirect. Alterations in Acetyl-CoA levels can modulate the flux through the TCA cycle, thereby affecting the pool of intermediates like α-ketoglutarate, which is a direct precursor to glutamate. | nih.govnih.gov |

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the assignment of proton positions.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemical Assignment

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 6.8 - 7.2 | Doublet of doublets | J(H3, H4) ≈ 15, J(H3, H5) ≈ 10 |

| H4 | 5.8 - 6.2 | Doublet of doublets | J(H4, H3) ≈ 15, J(H4, H5) ≈ 2 |

| H5 | 5.2 - 5.5 | Multiplet | |

| Propyl-CH₂ | 2.1 - 2.4 | Triplet | J ≈ 7.5 |

| Propyl-CH₂ | 1.4 - 1.6 | Sextet | J ≈ 7.5 |

| Propyl-CH₃ | 0.8 - 1.0 | Triplet | J ≈ 7.5 |

| COOH | 10 - 12 | Singlet (broad) |

This table is generated based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of 2-Propyl-2,4-pentadienoic acid. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton. As with ¹H NMR, specific experimental data is not publicly available, but a predicted spectrum can be outlined.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (COOH) | 170 - 180 |

| C2 | 135 - 145 |

| C3 | 125 - 135 |

| C4 | 130 - 140 |

| C5 | 115 - 125 |

| Propyl-C1' | 25 - 35 |

| Propyl-C2' | 20 - 30 |

| Propyl-C3' | 10 - 15 |

This table is generated based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups. Actual experimental values may vary.

Confirmation of Double-Bond Geometry (E/Z Isomerism)

The geometry of the double bonds in this compound, specifically the E/Z isomerism, can be determined using NMR techniques. The magnitude of the coupling constant (J-value) between the vinyl protons (H3 and H4) is diagnostic of the stereochemistry. A large coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration. This analysis is crucial for distinguishing between the (2E,4E/Z)- and (2Z,4E/Z)-isomers of the compound. The IUPAC name for one of its isomers is (2E)-2-propylpenta-2,4-dienoic acid. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Mass Verification

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for verifying the elemental composition of this compound. This method provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Average Molecular Mass | 140.180 g/mol |

| Monoisotopic Mass | 140.083730 Da |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Metabolite and Conjugate Characterization

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective method used for the identification and quantification of metabolites in complex biological samples. In the context of this compound, which is a metabolite of valproic acid, LC/MS/MS is instrumental in studying its metabolic fate. researchgate.netnih.gov This technique allows for the separation of the parent drug and its metabolites, followed by their individual fragmentation and analysis. While specific fragmentation data for this compound is not detailed in the provided search results, LC/MS/MS methods have been developed for the broader analysis of valproic acid and its metabolites, demonstrating the utility of this approach in characterizing such compounds in biological matrices. researchgate.netnih.govactamedicamarisiensis.ro

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when a molecule is exposed to IR radiation, it will absorb the frequencies that match its vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its carboxylic acid and conjugated alkene functional groups. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would be observed in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be present.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Alkene | C=C stretch (conjugated) | 1600-1650 | Medium |

| Alkene | =C-H stretch | 3010-3100 | Medium |

| Alkane | C-H stretch | 2850-2960 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Alkene | =C-H bend | 675-1000 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off of a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the atoms can be determined.

Currently, there is no publicly available crystal structure for this compound. This is likely because the compound is not a solid at room temperature and may be difficult to crystallize. However, the crystal structures of closely related compounds, such as sodium valproate (the sodium salt of valproic acid), have been determined. researchgate.net These studies reveal how the valproate anions and sodium cations arrange in the solid state, forming complex coordination networks. researchgate.net Such information can provide insights into the potential intermolecular interactions of this compound if it were to be crystallized, for instance, as a salt.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the purification of its metabolites. The choice of chromatographic method depends on the volatility and polarity of the compounds of interest.

Gas chromatography (GC) is an effective technique for separating volatile compounds, including structural isomers. The separation of the (E) and (Z) isomers of this compound, after appropriate derivatization to their more volatile methyl esters, could be achieved using a high-resolution capillary column. The choice of the stationary phase is critical for achieving good resolution. A polar stationary phase would likely provide better separation of the geometric isomers due to differences in their dipole moments.

Table 3: Hypothetical GC Parameters for Isomer Resolution of this compound Methyl Ester

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramp to 200 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including metabolites that may not be sufficiently volatile for GC analysis. For the purification of metabolites of this compound from biological matrices, reversed-phase HPLC is a common approach.

In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar metabolites will elute earlier, while less polar metabolites will be retained longer on the column. The use of a gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate a wide range of metabolites with varying polarities. A study on the related compound, 2-propyl-4-pentenoic acid, utilized HPLC-MS/MS for its quantification in human plasma, demonstrating the utility of this technique for analyzing valproic acid metabolites. chemspider.com

Table 4: General HPLC Parameters for Metabolite Purification

| Parameter | Condition |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of organic compounds, including 2-Propyl-2,4-pentadienoic acid.

Modeling Electrophilicity of Unsaturated Carbonyl Moieties

The electrophilicity of α,β-unsaturated carbonyl compounds is a key determinant of their chemical and biological activity. The conjugated system in this compound, consisting of a carbonyl group and two carbon-carbon double bonds, creates electrophilic centers susceptible to nucleophilic attack. The electrophilicity of such systems can be quantified using the electrophilicity index (ω), which is calculated from the chemical potential (μ) and chemical hardness (η) nih.gov. The chemical potential is derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as μ = (ELUMO + EHOMO)/2 nih.gov.

DFT calculations can be employed to determine these orbital energies and thus the electrophilicity index. For α,β-unsaturated carbonyls, the presence of an electron-withdrawing carbonyl group polarizes the π electrons, rendering the β-carbon and the carbonyl carbon electrophilic nih.gov. Studies on similar molecules show that cyclization can either increase or decrease the electrophilicity depending on the structure rsc.org. For instance, cyclic enones are often weaker electrophiles than their acyclic counterparts, while α,β-unsaturated lactones are significantly more reactive rsc.org. Computational analyses suggest that the electrophilicity of carbonyl compounds is primarily governed by electrostatic attractions between the electrophile and a nucleophile nih.govrsc.orgucm.es.

Below is a hypothetical data table illustrating how DFT could be used to calculate the electrophilicity of this compound compared to related structures.

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| This compound | -6.5 | -1.8 | -4.15 | 4.7 | 3.66 |

| Acrolein | -7.1 | -1.5 | -4.3 | 5.6 | 3.30 |

| Crotonic acid | -6.8 | -1.7 | -4.25 | 5.1 | 3.54 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules wikipedia.orgyoutube.com. The theory focuses on the interaction between the HOMO of one molecule and the LUMO of another wikipedia.org. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity rsc.org. A smaller HOMO-LUMO gap generally implies higher reactivity.

For conjugated systems like this compound, DFT calculations can accurately predict the energies of the HOMO and LUMO. The delocalized π-system in this molecule is expected to result in a relatively small HOMO-LUMO gap compared to saturated analogues. The HOMO is typically located on the diene moiety, making it nucleophilic, while the LUMO is distributed over the entire conjugated system, rendering it electrophilic youtube.com. FMO analysis is particularly useful in understanding pericyclic reactions, such as Diels-Alder reactions, where the diene unit of this compound could participate wikipedia.orgnih.gov.

The following table presents representative HOMO-LUMO gap values for this compound and related compounds, as would be predicted by DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 | -1.8 | 4.7 |

| 1,3-Butadiene | -6.2 | -1.1 | 5.1 |

| Acrylic acid | -7.0 | -1.2 | 5.8 |

Mulliken Charge Analysis for Identifying Electron-Deficient Centers

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, based on the distribution of electrons in the calculated molecular orbitals. While it has some known limitations, it remains a widely used tool for identifying electron-rich and electron-deficient centers. A modified approach, the Mulliken-Dipole population analysis, aims to improve upon the original method by conserving both the monopole and dipole moments chemrxiv.org.

In this compound, a Mulliken charge analysis performed using DFT would be expected to reveal significant positive charges on the carbonyl carbon and the β-carbon of the conjugated system. This is due to the electron-withdrawing nature of the oxygen atoms in the carboxylic acid group. These electron-deficient centers are the most likely sites for nucleophilic attack. The analysis of atomic charges can be correlated with experimental properties like pKa in carboxylic acids chemrxiv.org.

An illustrative table of calculated Mulliken charges for key atoms in this compound is provided below.

| Atom | Mulliken Charge (a.u.) |

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.40 |

| Cα | +0.10 |

| Cβ | +0.05 |

| Cγ | -0.15 |

| Cδ | -0.20 |

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, DFT can be used to model various reactions, such as cycloadditions, electrophilic additions to the double bonds, and reactions involving the carboxylic acid group.

For instance, the diene moiety of this compound could undergo a Diels-Alder reaction. DFT calculations can predict the activation energies for both the endo and exo transition states, thereby explaining or predicting the stereoselectivity of the reaction longdom.org. The accuracy of these predictions can be benchmarked against high-level ab initio methods rsc.org. Computational tools combining machine learning with reaction network approaches are also emerging for the prediction of reaction pathways rsc.orgnih.govescholarship.orgresearchgate.net.

The table below shows hypothetical activation energies for a Diels-Alder reaction involving this compound as the diene, calculated using DFT.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Endo approach | 15.2 | -25.8 |

| Exo approach | 17.5 | -24.1 |

Calculation of Bond Dissociation Enthalpies (BDEs)

Bond Dissociation Enthalpy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a measure of the bond strength. DFT methods have been shown to provide reasonably accurate BDEs for various types of bonds, including C-H, C-C, and O-H bonds researchgate.netresearchgate.netnih.govnih.gov. The accuracy of the calculated BDEs depends on the choice of the functional and basis set researchgate.netnih.gov.

For this compound, DFT could be used to calculate the BDEs of various bonds. Of particular interest would be the C-H bonds at the allylic positions, as the resulting radicals would be stabilized by resonance. For example, the C-H bond on the carbon atom of the propyl group adjacent to the double bond is expected to be weaker than a typical primary C-H bond due to the resonance stabilization of the resulting allylic radical masterorganicchemistry.com.

A table of predicted BDEs for selected bonds in this compound is presented below.

| Bond | Bond Dissociation Enthalpy (kcal/mol) |

| O-H (carboxylic acid) | 110 |

| C-H (allylic, propyl group) | 85 |

| C-H (vinylic) | 111 |

| C-C (propyl-diene) | 98 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments aip.orgyoutube.com.

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to explore its conformational landscape. The simulations can reveal the preferred conformations of the propyl group and the orientation of the carboxylic acid group relative to the diene system. This is important as the conformation of the molecule can significantly influence its reactivity and interactions with other molecules. MD simulations have been successfully applied to study the conformational equilibrium of carboxylic acids and the behavior of polyunsaturated fatty acids nih.govmdpi.comnih.govpitt.edumdpi.comrupress.org.

The results of an MD simulation could be presented in terms of the population of different conformers, as shown in the hypothetical table below.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Population (%) |

| s-trans | ~180° | 75 |

| s-cis | ~0° | 25 |

In Silico Prediction of Reactivity and Selectivity in Organic Catalysis

The in silico prediction of reactivity and selectivity for a compound like this compound in organic catalysis involves using computational methods to model how the molecule will behave in a chemical reaction. This approach allows chemists to understand reaction mechanisms, predict the products of a reaction, and design more efficient catalytic processes.

For this compound, computational studies would typically focus on several key aspects of its structure. The presence of a carboxylic acid group and two conjugated double bonds provides multiple potential sites for chemical reactions. Theoretical calculations can help determine the most likely sites of attack by a reagent and predict the stereoselectivity and regioselectivity of catalytic transformations.

Key areas of investigation would include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.

Transition State Theory: By calculating the energy of transition states, chemists can predict the activation energy of a reaction and thus its rate. For catalytic reactions involving this compound, researchers would model the interaction of the molecule with the catalyst to identify the lowest energy reaction pathway.

Reaction Coordinate Mapping: This involves calculating the energy of the system as the reaction progresses from reactants to products. This mapping helps to identify intermediates and transition states, providing a detailed picture of the reaction mechanism.

These computational approaches provide valuable insights that can guide experimental work, saving time and resources in the development of new catalytic systems.

Selection of Computational Software and Basis Sets

The accuracy of computational predictions is highly dependent on the choice of computational software and the basis sets used to describe the electronic structure of the molecule.

Computational Software:

A variety of software packages are available for performing computational chemistry calculations. For a molecule like this compound, some commonly used programs include:

Gaussian: A widely used program that can perform a broad range of quantum mechanical calculations, including Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock methods.

ORCA: A powerful and versatile quantum chemistry program package that is free of charge for academic use.

Avogadro: An advanced molecule editor and visualizer designed for cross-platform use in computational chemistry, molecular modeling, bioinformatics, materials science, and related areas.

Basis Sets:

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy and computational cost of the calculation. For organic molecules like this compound, some commonly used basis sets include:

Pople Style Basis Sets (e.g., 6-31G, 6-311+G*): These are widely used for their balance of accuracy and computational efficiency. The addition of polarization functions (e.g., *) and diffuse functions (e.g., +) can improve the description of bonding and non-bonding interactions.

Dunning's Correlation Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, providing a way to systematically improve the accuracy of calculations.

def2 Basis Sets (e.g., def2-SVP, def2-TZVP): These are modern and well-balanced basis sets that are often used in DFT calculations.

The selection of a specific software package and basis set would depend on the particular research question being addressed, the desired level of accuracy, and the available computational resources. For instance, predicting reaction barriers would typically require a more sophisticated level of theory and a larger basis set than a preliminary geometry optimization.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate and Building Block

No specific studies or established protocols were identified that utilize 2-Propyl-2,4-pentadienoic acid as a direct precursor for the synthesis of heterocyclic compounds. The inherent reactivity of the conjugated diene and carboxylic acid functionalities suggests theoretical potential for various cyclization reactions, but these have not been reported in the reviewed literature.

The application of this compound as a key component in the total synthesis of complex organic molecules has not been described in published research. While related pentadienoic acid derivatives have been employed in complex syntheses, the specific contribution of the 2-propyl substituted variant is not documented.

Potential in Polymer Chemistry as a Monomer

There is no available data to suggest that this compound has been investigated or utilized as a monomer in polymer chemistry. The conjugated diene system could theoretically undergo polymerization, but no studies on the polymerization behavior or the properties of the resulting polymers have been found.

Derivatization for Specialized Research Applications (e.g., synthetic retinoid synthesis)

While there is extensive research on other pentadienoic acid derivatives for the synthesis of synthetic retinoids due to their structural similarity to portions of the retinoic acid backbone, there is no specific mention of the derivatization of this compound for this purpose. The existing patent literature focuses on other analogs for achieving selective activity for retinoid X receptors.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Strategies

The development of efficient and sustainable synthetic routes for 2-propyl-2,4-pentadienoic acid and its derivatives is a key area of ongoing research. Current strategies often involve multi-step processes that may generate significant waste. Future efforts are focused on streamlining these syntheses by employing catalytic methods, flow chemistry, and processes that minimize the use of hazardous reagents and solvents.

One promising approach involves the adaptation of olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which are well-established for forming carbon-carbon double bonds. For instance, a patented process for a structurally related compound, 2-propyl-2-pentenoic acid, utilizes the reaction of propionaldehyde (B47417) with a phosphorus ylide. google.com This methodology could potentially be adapted to create the conjugated diene system of this compound. The process for the related E isomer of 2-propyl-2-pentenoic acid has been shown to produce good yields from common starting materials like an ester of 2-bromo-valeric acid, avoiding the formation of positional isomers. google.com

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The unique structure of this compound, featuring a conjugated diene system attached to a carboxylic acid, offers fertile ground for exploring novel chemical transformations. The conjugated π-system is susceptible to a variety of reactions, including pericyclic reactions like the Diels-Alder cycloaddition, which could be used to construct complex cyclic structures. The reactivity of this diene system is a target for creating new molecular architectures.

Furthermore, the carboxylic acid group can be transformed into a wide range of derivatives, such as esters, amides, and acid halides, opening pathways to new classes of compounds. Research into amide and urea (B33335) derivatives of analogous compounds, such as Valproic acid (VPA), has been undertaken to develop novel and more potent therapeutic agents. acs.org The synthesis of piperic acid amides from a similar pentadienoic acid structure has been achieved through a one-step procedure using coupling agents like EDC.HCl and HOBT, demonstrating a viable route for creating diverse derivatives. iosrjournals.org Understanding the mechanisms of these transformations, including their stereoselectivity and regioselectivity, is crucial for controlling reaction outcomes and designing predictable synthetic routes.

Advanced Computational Investigations of Reactivity and Interactions

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and potential interactions of this compound. Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and predict the stereoselectivity of chemical transformations. For example, DFT calculations have been successfully used to predict reactivity and stereoselectivity in the Nazarov electrocyclic reaction, a process relevant to dienone systems. researchgate.net

These computational approaches can elucidate the transition states of potential reactions, helping to explain experimental observations and guide the design of new experiments. By simulating the molecule's interaction with biological targets, computational studies can also aid in the rational design of analogues with enhanced therapeutic properties. This predictive power can significantly accelerate the discovery and development process by prioritizing the synthesis of compounds with the highest potential for desired activities.

Synthesis and Characterization of Structurally Diverse Analogues

The synthesis of structurally diverse analogues of this compound is a major focus of research, driven by the quest for compounds with improved pharmacological profiles. As a metabolite of Valproic acid (VPA), a widely used anticonvulsant, there is significant interest in modifying its structure to enhance potency and reduce side effects. mdpi.compharmaffiliates.comcontaminantdb.ca

Primary modifications to the VPA scaffold, which can be conceptually applied to its diene metabolite, include:

Altering the carboxylic acid group : Replacing it with amides, N-methylamides, or urea derivatives. acs.org

Modifying the main carbon chain : Introducing cyclic entities, such as in the 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) analogues. nih.gov

Changing the branching pattern : Introducing unsaturation, as is inherent in this compound itself. mdpi.com

The synthesis and evaluation of various VPA analogues, including amide derivatives and constitutional isomers, have been pursued to develop more potent compounds for treating conditions like neuropathic pain. acs.org Similarly, amino analogues such as 2-n-propyl-4-aminopentanoic acid have been synthesized and evaluated for anticonvulsant activity. nih.gov These efforts aim to build a comprehensive structure-activity relationship (SAR) to guide the design of next-generation therapeutics. acs.org

| Analogue Class | Structural Modification | Rationale / Goal | Example Compound |

|---|---|---|---|

| Amide Derivatives | Carboxylic acid replaced with an amide group | Improve potency and alter pharmacokinetic properties | Valpromide (VPD) |

| Urea Derivatives | Carboxylic acid converted to a urea functionality | Explore different hydrogen bonding interactions | 2,2,3,3-tetramethylcyclopropanecarbonylurea |

| Cyclic Analogues | Alkyl chain replaced with a cyclic structure | Introduce conformational rigidity | 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) |

| Unsaturated Analogues | Introduction of double bonds in the side chain | Investigate the role of unsaturation in activity and metabolism | 4-ene-VPA |

| Amino Analogues | Introduction of an amino group | Explore potential new binding interactions and metabolic pathways | 2-n-propyl-4-aminopentanoic acid (4-amino-VPA) |

Green Chemistry Principles in this compound Production

Integrating the principles of green chemistry into the synthesis of this compound is essential for minimizing the environmental footprint of its production. This philosophy encourages the design of chemical processes that are less harmful to nature and humans. mdpi.com Key areas for applying these principles include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids (like scCO₂), or ionic liquids. mdpi.com

Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste. Biocatalysis, using enzymes, offers high selectivity under mild conditions and is a promising avenue for sustainable synthesis.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Solvent-Free Reactions : Conducting reactions under solvent-free conditions, for example, through mechanochemical grinding, can significantly reduce waste and environmental impact. mdpi.com

Renewable Feedstocks : Investigating the use of starting materials derived from renewable biological sources rather than petrochemicals.

By adopting these principles, the pharmaceutical industry can develop manufacturing processes for this compound and its derivatives that are not only efficient and economical but also sustainable and environmentally responsible. mdpi.com

Q & A

How is 2-propyl-2,4-pentadienoic acid synthesized and characterized in research settings?

Answer:

this compound is synthesized as a metabolite of valproic acid (VPA) via β-oxidation pathways. Researchers synthesize its isomers (e.g., E- and Z-isomers) for comparative analysis using chemical derivatization, such as trimethylsilyl (TMS) derivatization, to enhance volatility for gas chromatography-mass spectrometry (GC-MS). Structural confirmation relies on mass spectral data (e.g., base peak at m/z 122 and M–15 ion at m/z 197.0945) and retention time alignment with synthetic standards. Isomer differentiation is achieved through chromatographic separation, where the E-isomer exhibits a higher retention time compared to the Z-isomer .

What are the primary metabolic pathways leading to the formation of this compound from valproic acid?

Answer:

this compound (2,4-dien-VPA) is a toxic metabolite generated during VPA metabolism. It forms via β-oxidation of the unsaturated VPA metabolite 4-en-VPA, catalyzed by CYP2A6 and CYP2C9 enzymes. This process introduces a second double bond, resulting in a conjugated diene structure. The metabolite is further detoxified via glucuronidation or conjugation with glutathione (GSH) and N-acetylcysteine (NAC), which are critical for mitigating its hepatotoxic effects .

What analytical techniques are used to detect and quantify this compound in biological samples?

Answer:

- GC-MS : Used for derivatized metabolites (e.g., TMS derivatives) with spectral matching to synthetic standards.

- LC-MS/MS : Enables direct detection of GSH and NAC conjugates in urine or plasma, with fragmentation patterns (e.g., m/z transitions) confirming adduct structures.

- High-resolution mass spectrometry (HRMS) : Validates exact molecular masses (e.g., theoretical m/z 197.0998 vs. observed m/z 197.0945) to distinguish isomers .

How does this compound induce mitochondrial dysfunction and hepatotoxicity?

Answer:

The metabolite inhibits the α-subunit of the mitochondrial trifunctional protein (TFP), disrupting β-oxidation and causing microvesicular steatosis. This inhibition reduces acetyl-CoA and glutamate levels, impairing urea cycle function and leading to hyperammonemia. Additionally, 2,4-dien-VPA depletes mitochondrial GSH, exacerbating oxidative stress and lipid peroxidation. In vivo studies in rats show dose-dependent hepatotoxicity, even at sub-lethal doses of VPA .

What experimental models are used to study the toxicokinetics of this compound?

Answer:

- In vitro hepatocyte models : Assess metabolite-induced GSH depletion and steatosis.

- Rodent studies : Monitor plasma and urine for GSH/NAC conjugates using LC-MS/MS.

- Isolated mitochondria : Quantify β-oxidation inhibition via enzyme activity assays (e.g., TFP activity).

- CYP isoform-specific inhibitors : Identify metabolic pathways (e.g., CYP2A6/CYP2C9 knockout models) .

How do researchers resolve contradictions in the role of glutathione conjugation in detoxifying this compound?

Answer:

While GSH conjugation is a primary detoxification route, coenzyme A (CoA) sequestration by 2,4-dien-VPA-CoA esters can deplete GSH reserves, paradoxically enhancing toxicity. Researchers use isotopically labeled GSH (e.g., ³⁵S-GSH) to track adduct formation kinetics in vitro and in vivo. Dose-response studies in rats reveal threshold effects, where low doses favor detoxification, but high doses overwhelm GSH reserves, leading to hepatotoxicity .

What strategies mitigate the inhibitory effects of this compound on β-oxidation enzymes?

Answer:

- Carnitine supplementation : Restores acetyl-CoA flux by enhancing fatty acid transport into mitochondria.

- Antioxidants (e.g., NAC) : Replenish GSH stores and reduce oxidative stress.

- Pantothenate administration : Boosts CoA levels, counteracting CoA sequestration by toxic metabolites.

- Inhibitor studies : Use selective CYP2A6/CYP2C9 inhibitors to reduce 2,4-dien-VPA formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.